molecular formula C9H5BrClN3O2 B1279885 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 500011-86-9

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1279885
M. Wt: 302.51 g/mol
InChI Key: FORBXGROTPOMEH-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides like chlorantraniliprole. The compound is characterized by the presence of a pyrazole ring substituted with bromo and chloropyridinyl groups, as well as a carboxylic acid functionality .

Synthesis Analysis

The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, starting from 2,3-dichloropyridine. The process includes nucleophilic substitution with aqueous hydrazine, cyclization with diethyl maleate, esterification, bromination, dehydrogenation, and hydrolysis to yield the final product . The overall yields reported for this synthesis range from 39.5% to 41.3%, indicating a moderately efficient process . The structures of the intermediates and final product are confirmed by spectroscopic methods such as 1H NMR and mass spectrometry .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, similar compounds have been characterized using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies . These methods are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its reactive sites. For instance, it can be converted into N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides by reacting with substituted phenylhydroxyamines . Additionally, it can be transformed into amide compounds by reacting with ring ammonia after converting the carboxylic acid into carbonyl chloride . These reactions expand the utility of the compound by allowing the synthesis of a diverse range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The safety parameters such as Time to Maximum Rate under adiabatic conditions (TMRad) and self-accelerating decomposition temperature (SADT) have been evaluated for a similar compound, 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, using kinetic parameters determined from differential scanning calorimetry (DSC), microcalorimetry, and adiabatic accelerating calorimeter (ARC) . These parameters are crucial for assessing the stability and safe handling of the compound. The TMRad values were found to be around 104.9°C to 110.2°C, and the SADT for a 50 kg package was between 96°C and 101°C . These findings suggest that the compound has a moderate level of thermal stability.

Scientific Research Applications

Synthesis and Intermediates

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide. The synthesis involves a series of reactions starting from 2,3-dichloropyridine, undergoing processes such as nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, resulting in a significant overall yield. This method has been noted for its simplicity and efficiency in experimental operations, aiding in increasing the yield and purity of the product (Niu Wen-bo, 2011).

Biological Activities

A variety of derivatives of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and tested for biological activities. Some derivatives, such as N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, have demonstrated both insecticidal and fungicidal activities. These activities are evaluated through tests like larvicidal tests against oriental armyworm and mycelium growth rate methods, indicating potential applications in agricultural pest control (Hongwei Zhu et al., 2014).

Insecticidal Applications

The compound has been specifically synthesized and used as a key intermediate in the production of chlorantraniliprole. Chlorantraniliprole is a notable insecticide, and the synthesis of this compound from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has been explored in various studies. These studies focus on optimizing the synthesis route for better efficiency and yield, which is crucial for its industrial-scale production and application in agriculture (Yang Yun-shang, 2011).

Optical Applications

In addition to its role in agrochemical synthesis, certain derivatives of this compound have been studied for their optical properties. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties. Studies indicate potential applications in optical limiting, making them candidates for further research in optical materials science (B. Chandrakantha et al., 2013).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of derivatives of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. These studies involve the synthesis and structural characterization of various compounds, providing insights into their molecular arrangements and interactions. Such studies are important for understanding the physical and chemical properties of these compounds (Li et al., 2015).

Safety And Hazards

The compound is harmful to aquatic life with long-lasting effects . It should be stored in a sealed environment at 2-8°C . Avoid release to the environment .

Future Directions

The compound and its derivatives have potential in the development of new insecticides . Further studies are needed to explore its potential applications and improve its synthesis methods .

properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBXGROTPOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469045
Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Molecular Weight

302.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

500011-86-9
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

The following Example 10 illustrates an alternative preparation of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can be used to prepare, for example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate (i.e. product of Example 9, Step B).
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Synthesis routes and methods II

Procedure details

To a mixture of 9.2 g of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine and 80 ml of tetrahydrofuran was added dropwise 21.3 ml of a 2.0M lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C. The resulting mixture was stirred at −78° C. for 15 minutes, poured to a mixture of dry ice and 50 ml of tetrahydrofuran, and stirred for 1 hour with allowing it to rise to around room temperature. After water and diethyl ether were poured into the reaction mixture, the aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution and layers were separated. The resulting aqueous layer was washed with diethyl ether two times, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 7.96 g of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid of the formula:
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Synthesis routes and methods III

Procedure details

The following Example 10 illustrates an alternative preparation of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can be used to prepare, for example, ethyl 3-bromo-1-(3-chloro-2H-pyridinyl)-1H-pyrazole-5-carboxylate (i.e. product of Example 9, Step B).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Wang, F Xu, G Yu, J Shi, C Li, A Dai, Z Liu… - Chemistry Central …, 2017 - Springer
Background The diacylhydrazine derivatives have attracted considerable attention in recently years due to their simple structure, low toxicity, and high insecticidal selectivity. As well as 3…
Number of citations: 19 link.springer.com
JF Zhang, C Liu, Y Ma, BL Wang… - Letters in Drug …, 2013 - ingentaconnect.com
In our early study, a series of anthranilic diamides containing acylthiourea linker (C) was reported to display favorable activities. Based on that research, four series of novel …
Number of citations: 11 www.ingentaconnect.com
B Wang, H Wang, H Liu, L Xiong, N Yang… - Chinese Chemical …, 2020 - Elsevier
A series of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety, ie, diamides 11, simple aryl-bearing amides 12 and acylthioureas 14 were successfully …
Number of citations: 38 www.sciencedirect.com
QX Liu, BL Wang, MZ Mao, LX Xiong… - Phosphorus, Sulfur, and …, 2018 - Taylor & Francis
A series of novel anthranilic diamide derivatives containing pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs were synthesized via multi-step reactions. The …
Number of citations: 3 www.tandfonline.com
Y Wang, X Lu, J Shi, J Xu, F Wang, X Yang… - Monatshefte für Chemie …, 2018 - Springer
A new series of 1,3,4-oxadiazole derivatives with a 3-chloropyridin-2-yl-1H-pyrazole moiety was designed, synthesized, and characterized. The results of bioassay against Helicoverpa …
Number of citations: 5 link.springer.com
Y Zhou, W Wei, L Zhu, Y Li - Chinese Journal of Chemistry, 2019 - Wiley Online Library
of main observation and conclusion Anthranilic diamides have been proven to be a class of efficacious and safe insecticides targeting ryanodine receptors (RyRs) during the last decade…
Number of citations: 6 onlinelibrary.wiley.com
W Cai, J Wu, Y Sun, A Liu, R Wang, Y Ma… - Journal of …, 2021 - Taylor & Francis
A new series of novel pyrazole-containing imide derivatives were synthesized and evaluated for their anticancer activities against A-549, Bel7402, and HCT-8 cell lines. Among these …
Number of citations: 7 www.tandfonline.com
A Saikiran, S Banik, C Ajay, P Deepthi… - …, 2023 - Wiley Online Library
An efficient and scalable process has been developed for the synthesis of anthranilic diamide insecticide i. e. chlorantraniliprole. The crucial step in this approach is the TiCl 4 ‐…
WL Dong, JY Xu, LX Xiong, ZM Li - Journal of the Iranian Chemical Society, 2013 - Springer
A novel series of amides containing N-pyridylpyrazole were designed and synthesized. All of the compounds were characterized and confirmed by IR, 1 H NMR, 13 C NMR, MS and …
Number of citations: 6 link.springer.com
FY Li, XF Guo, ZJ Fan, YQ Zhang, GN Zong… - Chinese Chemical …, 2015 - Elsevier
A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized. Their structures were confirmed by melting points, IR, 1 H NMR, 13 C NMR, and …
Number of citations: 29 www.sciencedirect.com

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